2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide is an organic compound characterized by the presence of a tert-butylthio group, a cyanophenyl group, and an acetamide moiety
Vorbereitungsmethoden
The synthesis of 2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide typically involves the reaction of tert-butylthiol with an appropriate acetamide precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide can be compared with similar compounds such as:
2-(Tert-butylthio)-N-(4-cyanophenyl)acetamide: Differing by the position of the cyanophenyl group, which can affect its reactivity and biological activity.
2-(Tert-butylthio)-N-(3-methylphenyl)acetamide: Substitution of the cyanophenyl group with a methylphenyl group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16N2OS |
---|---|
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C13H16N2OS/c1-13(2,3)17-9-12(16)15-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
MRSWWDWRIZMYNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SCC(=O)NC1=CC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.